molecular formula C17H14N4 B11742849 2-(1H-1,3-benzodiazol-2-yl)-3-[(4-methylphenyl)amino]prop-2-enenitrile

2-(1H-1,3-benzodiazol-2-yl)-3-[(4-methylphenyl)amino]prop-2-enenitrile

Cat. No.: B11742849
M. Wt: 274.32 g/mol
InChI Key: QBAFHMWHAPQOFG-UHFFFAOYSA-N
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Description

2-(1H-1,3-benzodiazol-2-yl)-3-[(4-methylphenyl)amino]prop-2-enenitrile is a complex organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-2-yl)-3-[(4-methylphenyl)amino]prop-2-enenitrile typically involves the reaction of 1H-1,3-benzodiazole with 4-methylphenylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-benzodiazol-2-yl)-3-[(4-methylphenyl)amino]prop-2-enenitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzimidazole derivatives, while reduction may produce reduced amine derivatives.

Scientific Research Applications

2-(1H-1,3-benzodiazol-2-yl)-3-[(4-methylphenyl)amino]prop-2-enenitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-2-yl)-3-[(4-methylphenyl)amino]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzimidazol-1-yl)-N’-(1-(4-methoxyphenyl)ethylidene)acetohydrazide
  • 2-(1H-benzimidazol-1-yl)-N’-(1-(4-methylphenyl)ethylidene)acetohydrazide

Uniqueness

2-(1H-1,3-benzodiazol-2-yl)-3-[(4-methylphenyl)amino]prop-2-enenitrile stands out due to its unique structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C17H14N4

Molecular Weight

274.32 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)-3-(4-methylanilino)prop-2-enenitrile

InChI

InChI=1S/C17H14N4/c1-12-6-8-14(9-7-12)19-11-13(10-18)17-20-15-4-2-3-5-16(15)21-17/h2-9,11,19H,1H3,(H,20,21)

InChI Key

QBAFHMWHAPQOFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC=C(C#N)C2=NC3=CC=CC=C3N2

Origin of Product

United States

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